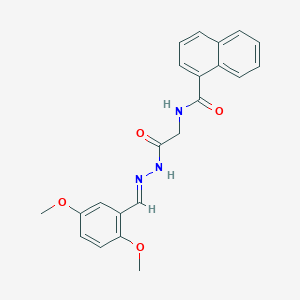

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-28-17-10-11-20(29-2)16(12-17)13-24-25-21(26)14-23-22(27)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,14H2,1-2H3,(H,23,27)(H,25,26)/b24-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGJFNJUTPGLMJ-ZMOGYAJESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide is a synthetic compound that has drawn attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its therapeutic potential and implications for drug development.

- Molecular Formula : C21H19N3O4

- Molar Mass : 377.39 g/mol

- Structural Characteristics : The compound features a hydrazine moiety linked to a naphthamide structure, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its effects on pancreatic β-cells and its potential anti-inflammatory properties.

1. Pancreatic β-cell Protection

Research has indicated that similar compounds with structural analogs exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial for diabetes management. For instance, a study identified a related benzamide analog that demonstrated significant β-cell protective activity with an EC50 value of 0.1 μM, suggesting that modifications to the hydrazine structure can enhance efficacy against ER stress-induced cell death .

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| Compound 5a | 45 | 18 ± 4 |

| Compound 5g | 88 | 13 ± 1 |

This table summarizes the potency of different analogs in protecting pancreatic β-cells from stress.

2. Anti-inflammatory Potential

The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar naphthamide structures have been shown to modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling . The presence of electron-withdrawing groups in the phenyl ring can enhance this activity by affecting the binding affinity to target proteins involved in inflammation.

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of ER Stress : By stabilizing cellular function under stress conditions, it may prevent apoptosis in pancreatic β-cells.

- Modulation of Inflammatory Pathways : The compound could inhibit pro-inflammatory cytokines through NF-κB pathway modulation, potentially reducing chronic inflammation associated with metabolic disorders.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives to optimize the biological activity of compounds similar to this compound. For example:

- A synthesized derivative demonstrated enhanced solubility and improved potency against ER stress at lower concentrations compared to earlier analogs .

- Research into structure-activity relationships (SAR) has highlighted the importance of substituent positions on the aromatic rings, affecting both solubility and biological efficacy .

Comparison with Similar Compounds

Characterization

- Spectroscopy :

- ¹H/¹³C NMR : Resonances for the naphthamide protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) are distinct. The hydrazinylidene proton appears as a singlet near δ 8.3 ppm .

- IR : Stretching bands for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm the hydrazide and amide functionalities .

- Elemental Analysis : Matches calculated values for C₂₃H₂₂N₃O₄ .

- Melting Point : Expected range 200–250°C, consistent with similar hydrazinyl Schiff bases .

Comparison with Structural Analogs

Structural and Functional Differences

Key Observations

- Methoxy Groups: The 2,5-dimethoxy substitution may improve solubility and metabolic stability over non-methoxy analogs like 24d .

- Biological Activity : While direct data for the target compound is absent, structural analogs show diverse activities:

Research Implications and Challenges

- Challenges: Limited solubility due to the naphthamide moiety may require formulation optimization. Stereochemical stability of the (E)-isomer under physiological conditions needs validation .

Q & A

Q. What are the recommended synthetic routes for preparing (E)-N-(2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-1-naphthamide, and how are intermediates characterized?

Methodology :

- Hydrazine Condensation : React 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

- Amide Coupling : Use EDC/HOBt or DCC as coupling agents to conjugate the hydrazone intermediate with 1-naphthoyl chloride. Purify via column chromatography (silica gel, chloroform:methanol 20:1) .

- Characterization : Validate intermediates using -NMR (δ 8.5–9.0 ppm for hydrazinyl protons), IR (C=O stretches at 1685–1700 cm), and LC-MS (m/z calculated for : 472.5) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Methodology :

Q. What solvent systems and purification methods optimize yield and purity?

Methodology :

- Solubility : Use DMF or DMSO for reactions; recrystallize from methanol/water (4:1) .

- Purification : Employ silica gel chromatography (gradient elution: 5–10% methanol in chloroform) or preparative HPLC (C18 column, acetonitrile:water 70:30). Monitor purity via HPLC (>95% by area) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological interactions, and what limitations exist?

Methodology :

- Docking : Use AutoDock4 to model binding to target proteins (e.g., DENV protease). Set grid parameters (60 × 60 × 60 Å) around active sites. Validate docking poses with MD simulations (AMBER force field) .

- Limitations : Address discrepancies between predicted binding affinities and experimental IC values by adjusting for solvent effects or protein flexibility .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity in SAR studies?

Methodology :

- SAR Design : Synthesize analogs (e.g., 2,5-dichloro or 3,4-dimethoxy derivatives). Compare IC values against cancer cell lines (MTT assay) or microbial targets (MIC).

- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity. Note that 2,5-dimethoxy groups enhance membrane permeability (logP ~3.2) but reduce solubility .

Q. How should researchers resolve contradictions between computational predictions and experimental crystallographic data?

Case Study :

Q. What protocols ensure stability during biological assays (e.g., serum incubation or pH variations)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.